tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the carbamate group. One common synthetic route starts with the preparation of 5-ethyltetrazole, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with tert-butyl carbamate under suitable reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of carbamates on biological systems. It may also be used in the development of new pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
- tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-Butyl N-[2-(methylamino)ethyl]carbamate
- tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate
Uniqueness: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other carbamates that may lack this functional group .
Properties
Molecular Formula |
C10H19N5O2 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O2/c1-5-8-12-13-14-15(8)7-6-11-9(16)17-10(2,3)4/h5-7H2,1-4H3,(H,11,16) |
InChI Key |
HFQMHKPEMIUENA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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